molecular formula C27H38N2O2 B3583831 16-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-HYDROXY-10,13-DIMETHYL-3,4,7,9,10,11,12,13,14,15-DECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17(2H,8H)-ONE

16-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-HYDROXY-10,13-DIMETHYL-3,4,7,9,10,11,12,13,14,15-DECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17(2H,8H)-ONE

Cat. No.: B3583831
M. Wt: 422.6 g/mol
InChI Key: DRNZIQCLIKZYPJ-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-HYDROXY-10,13-DIMETHYL-3,4,7,9,10,11,12,13,14,15-DECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17(2H,8H)-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring is synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromide under basic conditions. The resulting product is then subjected to further reactions to introduce the hydroxy and methylene groups, leading to the formation of the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The double bonds in the cyclopenta[a]phenanthrene ring can be reduced to form saturated derivatives.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Electrophiles: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 3,5-Dimethyl-1H-pyrazole
  • (3,5-Dimethyl-1H-pyrazol-4-yl)methanol
  • Dipyrone

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(16Z)-16-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O2/c1-6-29-17(3)22(16(2)28-29)13-18-14-24-21-8-7-19-15-20(30)9-11-26(19,4)23(21)10-12-27(24,5)25(18)31/h7,13,20-21,23-24,30H,6,8-12,14-15H2,1-5H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNZIQCLIKZYPJ-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C=C2CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C(=N1)C)/C=C\2/CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-HYDROXY-10,13-DIMETHYL-3,4,7,9,10,11,12,13,14,15-DECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17(2H,8H)-ONE
Reactant of Route 2
16-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-HYDROXY-10,13-DIMETHYL-3,4,7,9,10,11,12,13,14,15-DECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17(2H,8H)-ONE
Reactant of Route 3
16-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-HYDROXY-10,13-DIMETHYL-3,4,7,9,10,11,12,13,14,15-DECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17(2H,8H)-ONE
Reactant of Route 4
16-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-HYDROXY-10,13-DIMETHYL-3,4,7,9,10,11,12,13,14,15-DECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17(2H,8H)-ONE
Reactant of Route 5
16-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-HYDROXY-10,13-DIMETHYL-3,4,7,9,10,11,12,13,14,15-DECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17(2H,8H)-ONE
Reactant of Route 6
16-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-HYDROXY-10,13-DIMETHYL-3,4,7,9,10,11,12,13,14,15-DECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17(2H,8H)-ONE

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